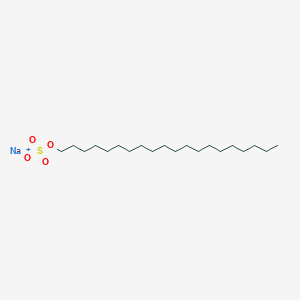

1-EICOSANYL SULFATE SODIUM SALT

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Eicosanyl sulfate sodium salt (chemical formula: C20H41NaO4S) is a long-chain alkyl sulfate surfactant. These compounds typically feature a hydrophilic sulfate group and a hydrophobic alkyl chain, enabling applications in detergents, emulsifiers, and analytical chemistry. The eicosanyl (C20) chain distinguishes it from shorter-chain analogs, impacting solubility, melting point, and surfactant behavior .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-EICOSANYL SULFATE SODIUM SALT can be synthesized through the sulfation of 1-eicosanol. The general synthetic route involves the reaction of 1-eicosanol with sulfur trioxide or chlorosulfonic acid to form 1-eicosanol hydrogen sulfate. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt.

Reaction Steps:

-

Sulfation:

- 1-Eicosanol reacts with sulfur trioxide or chlorosulfonic acid.

- Reaction conditions: Typically carried out at low temperatures to control the exothermic reaction.

- Product: 1-Eicosanol hydrogen sulfate.

-

Neutralization:

- The hydrogen sulfate intermediate is neutralized with sodium hydroxide.

- Reaction conditions: Conducted in an aqueous medium.

- Product: this compound.

Industrial Production Methods

Industrial production of 1-eicosanol, hydrogen sulfate, sodium salt follows similar synthetic routes but on a larger scale. The process involves:

- Continuous sulfation reactors to ensure efficient mixing and reaction control.

- Use of high-purity reagents to maintain product quality.

- Advanced purification techniques to remove impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-EICOSANYL SULFATE SODIUM SALT undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions, to yield 1-eicosanol and sulfuric acid.

Oxidation: It can be oxidized to form corresponding sulfonates.

Substitution: The sulfate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic catalysts.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles like amines or alcohols.

Major Products Formed

Hydrolysis: 1-Eicosanol and sulfuric acid.

Oxidation: Eicosyl sulfonates.

Substitution: Various substituted eicosyl derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Eicosanyl sulfate sodium salt is primarily utilized in surfactant research due to its unique properties as an anionic surfactant. Its applications include:

Surfactant Studies

- Surface Activity : It exhibits significant surface-active properties, making it ideal for studying surface tension and interfacial phenomena.

- Langmuir Trough Experiments : Used to measure surface pressure-area isotherms, which help in understanding the behavior of surfactants at interfaces .

Detergent Formulations

- Detergent Composition : It is a component in detergent formulations, enhancing cleaning efficiency and foam stability. Research indicates that mixtures containing sodium eicosyl sulfate can improve the performance of household and industrial cleaning agents .

- Case Study : A study evaluated different detergent formulations containing eicosyl sulfate, demonstrating its effectiveness in dishwashing solutions, where it significantly contributed to foam generation and stability .

Biomedical Applications

- Protein Interaction Studies : Sodium eicosyl sulfate is used in biochemistry to study protein-surfactant interactions. Its ability to alter protein conformation can provide insights into protein stability and functionality .

- Cell Membrane Studies : It can mimic membrane environments, allowing researchers to explore membrane dynamics and interactions with various biomolecules.

Industrial Applications

This compound finds use in various industrial applications due to its surfactant properties.

Emulsification

- It acts as an emulsifier in cosmetic formulations, aiding in the stabilization of oil-in-water emulsions. This property is vital for product consistency and performance .

Cleaning Products

- Its incorporation into cleaning products enhances the removal of dirt and grease due to its ability to reduce surface tension and improve wetting properties.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Surfactant Studies | Surface tension measurements using Langmuir troughs | Understanding surfactant behavior |

| Detergent Formulations | Component of cleaning agents | Enhanced cleaning efficiency |

| Biomedical Research | Protein interaction studies | Insights into protein stability |

| Industrial Emulsification | Stabilization of emulsions in cosmetics | Improved product consistency |

Case Study 1: Detergent Performance Evaluation

In a comparative study of detergent formulations containing various alkyl sulfates, including sodium eicosyl sulfate, researchers found that formulations with higher concentrations of this surfactant exhibited superior foaming characteristics and cleaning efficiency compared to those without it. The study highlighted the importance of long-chain alkyl sulfates in enhancing foam stability during use .

Case Study 2: Protein Stability Testing

A research project investigated the effects of sodium eicosyl sulfate on protein conformational changes under varying conditions. The findings revealed that this compound could induce significant alterations in protein structure, suggesting potential applications in drug formulation where protein stability is critical .

Wirkmechanismus

The mechanism of action of 1-eicosanol, hydrogen sulfate, sodium salt is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, solubilization, and dispersion.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key properties of sodium alkyl sulfates/sulfonates with varying chain lengths:

Trends Observed:

- Solubility : Decreases with increasing chain length due to reduced hydrophilicity. C6–C8 compounds are water-soluble, while C12–C20 require organic solvents or heat .

- Molecular Weight : Increases linearly with chain length, influencing viscosity and melting point.

- Applications : Shorter chains (C6–C8) are used in analytical chemistry (e.g., HPLC ion-pair reagents), while longer chains (C12–C20) dominate industrial and detergent applications .

Regulatory and Environmental Considerations

- C12–C16 Compounds : Regulated under OSHA and EPA guidelines for workplace safety and environmental discharge .

- C20 Analogs: Likely subject to similar regulations, though specific data is lacking.

Research Findings and Gaps

- Chromatography : C6–C8 sulfonates are preferred for ion-pair chromatography due to balanced hydrophobicity .

- Surfactant Efficiency: C12–C16 sulfates excel in micelle formation and foaming, while C20 may offer superior stability in non-aqueous systems .

- Data Limitations : Direct studies on this compound are absent in the provided evidence. Further research is needed to validate inferred properties.

Biologische Aktivität

1-Eicosanyl sulfate sodium salt (C20H41NaO4S) is a long-chain alkyl sulfate with significant biological activity and applications in various fields, including biochemistry, pharmacology, and industrial chemistry. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is derived from 1-eicosanol through a sulfation process. The compound features a long hydrophobic carbon chain (20 carbons) with a sulfate group, giving it amphiphilic properties that are essential for its biological functions.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H41NaO4S |

| Molecular Weight | 394.52 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Boiling Point | 309ºC |

The primary mechanism of action for this compound is attributed to its surfactant properties. It reduces surface tension in aqueous solutions, facilitating the interaction between hydrophobic and hydrophilic substances. This characteristic is crucial in applications such as:

- Emulsification : Stabilizing mixtures of oil and water.

- Solubilization : Enhancing the solubility of poorly soluble compounds.

- Dispersion : Distributing particles uniformly in a solution.

Cell Membrane Interaction

This compound plays a significant role in studying cell membranes due to its ability to interact with lipid bilayers. Its amphiphilic nature allows it to integrate into membrane structures, influencing fluidity and permeability. This property is particularly valuable in:

- Drug Delivery Systems : Enhancing the bioavailability of therapeutic agents by improving their solubility and stability.

- Biological Research : Serving as a model compound for studying lipid interactions and membrane dynamics.

Toxicological Studies

Research has been conducted to assess the toxicity profile of this compound. A notable study evaluated its effects on Sprague Dawley rats, focusing on repeated dose toxicity:

- Study Design : Rats were treated with varying doses (0, 40, 200, or 1000 mg/kg bw/day).

- Findings : No significant toxicity was observed at doses up to 200 mg/kg bw/day. At the highest dose (1000 mg/kg bw/day), body weight reduction was noted, but no morphological changes were detected during necropsy.

Comparative Analysis with Similar Compounds

This compound can be compared with other common surfactants like sodium dodecyl sulfate (SDS) and sodium lauryl sulfate (SLS). The differences in their carbon chain lengths influence their biological activities.

| Compound | Carbon Chain Length | Unique Features |

|---|---|---|

| 1-Eicosanyl Sulfate | 20 | Higher hydrophobicity; distinct micelle formation |

| Sodium Dodecyl Sulfate | 12 | Widely used surfactant; lower hydrophobicity |

| Sodium Lauryl Sulfate | 12 | Similar structure; different applications |

Case Studies on Applications

This compound has been investigated for various applications:

- Pharmaceutical Formulations : Its use as an emulsifying agent has been explored to enhance drug delivery systems.

- Cosmetics : Due to its surfactant properties, it is utilized in personal care products for improved texture and stability.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for 1-Eicosanyl Sulfate Sodium Salt, and how can purity be validated?

- Methodological Answer : Synthesis typically involves sulfonation of eicosanol followed by neutralization with sodium hydroxide. Critical parameters include reaction temperature (60–80°C), solvent selection (e.g., anhydrous ethanol), and stoichiometric control. Purity validation requires HPLC with evaporative light scattering detection (ELSD) or mass spectrometry to confirm molecular weight (expected m/z 428.6 for [C20H41SO4Na]<sup>+</sup>). Elemental analysis (C, H, S, Na) should align with theoretical values (e.g., 56.5% C, 9.6% H). Reference safety protocols for handling sulfonic acids during synthesis .

Q. How can researchers ensure batch-to-batch consistency in physicochemical properties?

- Methodological Answer : Implement standardized protocols for critical physicochemical tests:

- Critical Micelle Concentration (CMC) : Use surface tension measurements via du Noüy ring method.

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate 10°C/min).

- Hydration State : Karl Fischer titration to quantify water content, referencing methods for analogous salts like Epsom salt .

Document deviations using statistical process control (SPC) charts to identify outliers .

Q. What analytical techniques are recommended for structural confirmation?

- Methodological Answer : Combine NMR (<sup>1</sup>H, <sup>13</sup>C) to resolve alkyl chain conformation (δ 1.2–1.4 ppm for methylene groups) and sulfate headgroup (δ 3.5–4.0 ppm). FT-IR should show characteristic S-O stretching (~1050 cm<sup>-1</sup>). For crystalline samples, X-ray diffraction (XRD) can confirm lattice parameters, though amorphous forms may require SAXS .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be applied to study this compound's interaction with lipid bilayers?

- Methodological Answer : Use all-atom MD (e.g., CHARMM36 forcefield) to model surfactant insertion into DPPC bilayers. Key metrics include:

- Penetration Depth : Distance between sulfate headgroup and bilayer center.

- Order Parameters : SCD for alkyl chain alignment.

Validate simulations with experimental data from neutron reflectometry or fluorescence quenching .

Q. What strategies resolve contradictions in reported CMC values across studies?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. Conduct a scoping review to categorize studies by:

- Methodology : Surface tension vs. conductivity vs. fluorescence.

- Temperature : CMC decreases with temperature; normalize data to 25°C.

- Ionic Strength : Account for counterion effects using the Debye-Hückel equation.

Meta-analysis with random-effects models can quantify heterogeneity .

Q. How does this compound's chain length affect micelle kinetics compared to shorter-chain analogs?

- Methodological Answer : Use stopped-flow spectroscopy with pyrene polarity probes to measure:

- Aggregation Time (τagg) : Longer chains (C20 vs. C12) exhibit slower kinetics due to steric hindrance.

- Micelle Size : Dynamic light scattering (DLS) to correlate chain length with hydrodynamic radius.

Compare with lauryl sulfate (C12) data, noting differences in activation energy via Arrhenius plots .

Q. What experimental designs mitigate interference from counterions in biological assays?

- Methodological Answer : For cell-based studies (e.g., cytotoxicity), include controls with:

- Ion Exchange : Replace Na<sup>+</sup> with K<sup>+</sup> using Dowex resins.

- Osmolarity Matching : Adjust with inert salts (e.g., choline chloride).

Statistical analysis (ANOVA with post-hoc Tukey) identifies ion-specific effects .

Q. Data Analysis & Reproducibility

Q. How should researchers address variability in thermal degradation profiles?

- Methodological Answer : Perform TGA-DSC under controlled humidity (e.g., 0% RH vs. 50% RH). Use Kissinger analysis to calculate activation energy (Ea) from multiple heating rates. Outliers may indicate residual solvent or polymorphic transitions; confirm with XRD .

Q. What statistical frameworks are suitable for dose-response studies in surfactant applications?

- Methodological Answer : Fit data to Hill-Langmuir models for IC50/EC50 determination. Use bootstrapping (1,000 iterations) to estimate confidence intervals. For non-linear responses, compare AIC values between logistic and Gompertz models .

Q. Ethical & Safety Considerations

Q. What safety protocols are critical for handling this compound in aerosolized forms?

Eigenschaften

CAS-Nummer |

13177-49-6 |

|---|---|

Molekularformel |

C20H42NaO4S |

Molekulargewicht |

401.6 g/mol |

IUPAC-Name |

sodium;icosyl sulfate |

InChI |

InChI=1S/C20H42O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2-20H2,1H3,(H,21,22,23); |

InChI-Schlüssel |

VYNXQYQAZMYHRX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |

Key on ui other cas no. |

13177-49-6 |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.